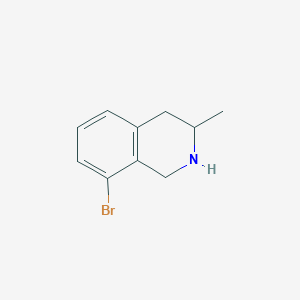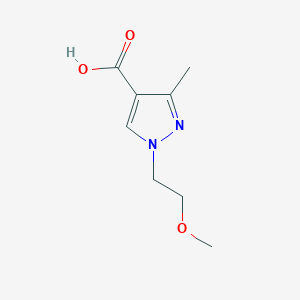
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a useful research compound. Its molecular formula is C8H15BrO3S and its molecular weight is 271.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Use in Synthesis of Sulfoxides
A study by Ōae et al. (1966) discusses the use of bromine complexes for the oxidation of various sulfides to sulfoxides in an aqueous medium. This highlights the role of such compounds in the synthesis of sulfoxides, which are valuable in various chemical processes (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
2. Application in Methane Biosynthesis Inhibition
Gunsalus et al. (1978) explored the inhibition of methane biosynthesis using analogues of coenzyme M, where compounds like bromoethanesulfonate showed potent inhibitory effects. This research signifies the potential use of such compounds in studying and manipulating methane biosynthesis processes (Gunsalus, Romesser, & Wolfe, 1978).
3. Role in Organic Synthesis and Catalysis
Khaligh et al. (2016) demonstrate the use of sulfonic acid derivatives in catalyzing the synthesis of organic compounds under solvent-free conditions. The study emphasizes the importance of these compounds in organic synthesis, offering a cleaner and more efficient approach to chemical reactions (Khaligh, Titinchi, Hamid, & Abbo, 2016).
4. Involvement in Oxidative Debromination Processes
Sun et al. (2019) investigated the oxidative debromination of brominated compounds, highlighting the role of bromine-containing compounds in environmental remediation processes. This study underscores the potential application of such compounds in treating pollutants (Sun, Chen, Xiang, Ling, Fang, & Shang, 2019).
5. Utilization in Methanogenic Bacterial Studies
Roberts et al. (1990) used bromoethanesulfonic acid in studying the metabolism of m-cresol by methanogenic cultures. This exemplifies the use of bromine-based compounds in microbiological research, particularly in understanding bacterial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990).
Propriétés
IUPAC Name |
4-(bromomethyl)-4-(methylsulfonylmethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLALZRZALGVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
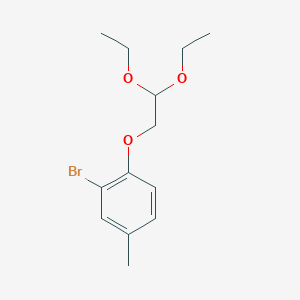
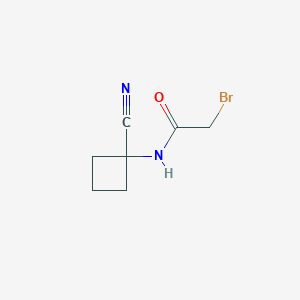

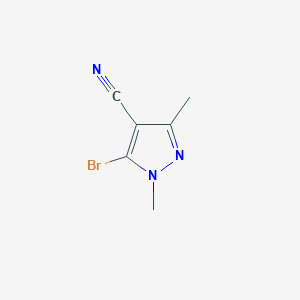
![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)



![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
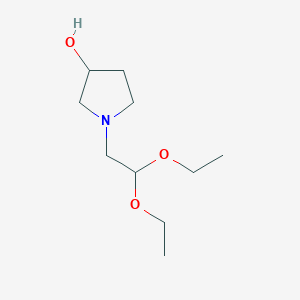
![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
